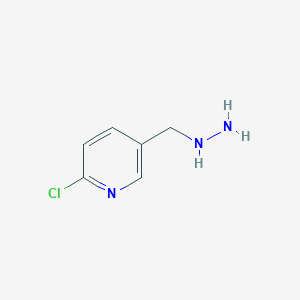

2-Chloro-5-(hydrazinylmethyl)pyridine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(6-chloropyridin-3-yl)methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8ClN3/c7-6-2-1-5(3-9-6)4-10-8/h1-3,10H,4,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYNRZJAGUQREMC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1CNN)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine

Abstract: This guide provides an in-depth technical overview of the synthesis of 2-Chloro-5-(hydrazinylmethyl)pyridine, a pivotal intermediate in the development of novel therapeutic agents and agrochemicals. The synthesis is achieved via a nucleophilic substitution reaction between 2-chloro-5-(chloromethyl)pyridine and hydrazine hydrate. This document elucidates the underlying reaction mechanism, provides a field-proven experimental protocol, addresses critical safety considerations associated with the handling of hydrazine, and details methods for analytical characterization of the final product. Designed for researchers, chemists, and drug development professionals, this guide synthesizes theoretical principles with practical, actionable insights to ensure a safe, efficient, and reproducible synthesis.

Introduction and Strategic Importance

This compound serves as a crucial heterocyclic building block in medicinal and agricultural chemistry. Its unique bifunctional nature—a reactive hydrazine moiety and a chlorinated pyridine core—allows for diverse subsequent modifications, making it a valuable precursor for creating extensive compound libraries. Notably, it is a key intermediate in the synthesis of novel hydrazone derivatives which have shown promising biological activities, including potential antimicrobial and anti-malarial effects.[1] The starting material, 2-chloro-5-(chloromethyl)pyridine, is a readily available intermediate used in the production of neonicotinoid insecticides like imidacloprid and acetamiprid.[2][3]

This guide focuses on the direct synthesis from 2-chloro-5-(chloromethyl)pyridine, offering a straightforward and efficient route to the target compound.[4] We will explore the chemical principles, practical execution, and necessary safety frameworks essential for the successful synthesis of this versatile intermediate.

Reaction Principle and Mechanism

The conversion of 2-chloro-5-(chloromethyl)pyridine to this compound is a classic example of a nucleophilic substitution reaction. The core of this transformation involves the displacement of a chloride ion from a benzylic-like position by the potent nucleophile, hydrazine.

Causality of Reagent Selection:

-

Substrate: 2-chloro-5-(chloromethyl)pyridine: The key to the reaction's selectivity lies in the differential reactivity of the two chlorine atoms. The chlorine atom on the methylene group (-CH₂Cl) is analogous to a benzylic halide. It is highly susceptible to Sₙ2 attack because the transition state is stabilized by the adjacent pyridine ring. Conversely, the chlorine atom directly attached to the aromatic pyridine ring is relatively unreactive towards nucleophilic substitution under these conditions, requiring much harsher conditions for displacement.

-

Nucleophile: Hydrazine Hydrate (N₂H₄·H₂O): Hydrazine is an alpha-effect nucleophile, meaning it is significantly more reactive than would be predicted from its basicity alone. It readily attacks the electrophilic carbon of the chloromethyl group. A large excess of hydrazine hydrate is strategically employed for two primary reasons:

-

To drive the reaction to completion according to Le Châtelier's principle.

-

To minimize the formation of the bis-alkylated side product, where a single hydrazine molecule reacts with two molecules of the starting material. Using a large excess ensures that the initial product, this compound, is statistically less likely to encounter another molecule of the electrophilic starting material.

-

Reaction Mechanism:

The reaction proceeds via a bimolecular nucleophilic substitution (Sₙ2) mechanism. The nitrogen atom of hydrazine attacks the carbon atom of the chloromethyl group, and the chloride ion is expelled as the leaving group in a single, concerted step.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures and is designed for laboratory-scale synthesis.[4]

Materials and Reagents

| Reagent | CAS No. | Molecular Weight ( g/mol ) | Quantity (per 10 mmol SM) | Notes |

| 2-chloro-5-(chloromethyl)pyridine | 70258-18-3 | 162.02 | 1.62 g (10 mmol) | Starting Material (SM) |

| Hydrazine hydrate (~55-64%) | 7803-57-8 | 50.06 | ~8.0 g (80 mmol, 8 eq.) | Corrosive, toxic, suspected carcinogen.[5][6][7] |

| Ethanol (200 proof) | 64-17-5 | 46.07 | 25 mL | Reaction Solvent |

| Ethyl Acetate | 141-78-6 | 88.11 | ~50 mL | Extraction Solvent |

| Brine (Saturated NaCl solution) | 7647-14-5 | 58.44 | ~20 mL | For work-up |

| Distilled Water | 7732-18-5 | 18.02 | ~20 mL | For work-up |

| Anhydrous Sodium Sulfate (Na₂SO₄) | 7757-82-6 | 142.04 | As needed | Drying Agent |

Equipment

-

100 mL Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

TLC plates (Silica gel 60 F₂₅₄)

Step-by-Step Synthesis Workflow

-

Reaction Setup: Assemble a 100 mL round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure all glassware is dry.

-

Reagent Charging: In a certified chemical fume hood, charge the round-bottom flask with ethanol (25 mL) and hydrazine hydrate (~8.0 g, 80 mmol). Begin stirring.

-

Heating: Heat the ethanolic hydrazine solution to a gentle reflux using a heating mantle.

-

Substrate Addition: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.62 g, 10 mmol) in a minimal amount of ethanol (~5 mL) and add it to the dropping funnel. Add the solution dropwise to the refluxing hydrazine mixture over a period of 30-60 minutes. A slow addition rate is crucial to control the reaction exotherm and prevent side-product formation.

-

Reaction: After the addition is complete, maintain the reaction at reflux for an additional 2 to 3 hours.[4]

-

Monitoring: Monitor the consumption of the starting material using Thin Layer Chromatography (TLC) with a suitable mobile phase (e.g., 10% Methanol in Dichloromethane).

-

Solvent Removal: Once the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol and unreacted hydrazine hydrate using a rotary evaporator.

-

Extraction: Dissolve the resulting residue in ethyl acetate (~50 mL). Transfer the solution to a separatory funnel and wash sequentially with brine (1 x 20 mL) and distilled water (1 x 20 mL) to remove water-soluble impurities.[4]

-

Drying and Concentration: Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound, often as an oil or low-melting solid. A typical yield is around 70%.[1]

Critical Safety Considerations

Hydrazine hydrate is an extremely hazardous substance. Strict adherence to safety protocols is non-negotiable.

| Hazard Category | Risk Description | Mitigation Strategy |

| Acute Toxicity/Corrosivity | Fatal if inhaled, toxic if swallowed or in contact with skin.[5][6] Causes severe skin burns and eye damage.[5][8] | Engineering Controls: All manipulations must be performed inside a properly functioning chemical fume hood.[8] PPE: Wear chemical-resistant gloves (nitrile is acceptable for incidental contact), a lab coat, and chemical splash goggles with a face shield.[7][8] |

| Carcinogenicity | May cause cancer.[5][8] Classified as a suspected human carcinogen. | Minimize exposure at all times. Use the smallest feasible quantity and always use engineering controls to prevent inhalation of vapors. |

| Flammability | Combustible liquid.[5] Vapors can form explosive mixtures with air. | Keep away from heat, sparks, open flames, and hot surfaces.[5] Store in a cool, well-ventilated area away from oxidizing agents.[7] |

| Environmental Hazard | Very toxic to aquatic life with long-lasting effects.[5][6] | Do not allow to enter drains or waterways.[5] All waste containing hydrazine must be collected in a designated, properly labeled hazardous waste container for disposal by environmental health and safety personnel.[9] |

| Spills & Exposure | Spills can lead to high vapor concentrations and contact hazards. | Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7] Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.[6] Inhalation: Move person to fresh air.[6] In all cases of exposure, seek immediate medical attention. [8] For spills, evacuate the area and follow institutional spill cleanup procedures. |

Product Characterization and Analysis

Confirming the structure and purity of the synthesized this compound is essential.

| Analytical Technique | Purpose | Expected Results / Observations |

| ¹H NMR | Structural Elucidation | (Typical shifts in CDCl₃) Aromatic protons on the pyridine ring will appear in the δ 7.0-8.5 ppm region. The methylene (-CH₂) protons adjacent to the hydrazine group will appear as a singlet around δ 3.9-4.2 ppm. The hydrazine protons (-NHNH₂) may appear as broad singlets that can exchange with D₂O. |

| ¹³C NMR | Structural Confirmation | Aromatic carbons will appear in the δ 120-155 ppm range. The methylene carbon (-CH₂) signal is expected around δ 48-52 ppm. |

| Mass Spec (MS) | Molecular Weight Verification | The mass spectrum should show a molecular ion peak (M⁺) or protonated molecular ion peak ([M+H]⁺) corresponding to the molecular weight of the product (157.60 g/mol ). The characteristic isotopic pattern for one chlorine atom (M⁺ and M+2 peaks in a ~3:1 ratio) should be observable. |

| FTIR | Functional Group ID | Key peaks include N-H stretching bands (typically broad) in the 3200-3400 cm⁻¹ region, C-H stretching from the aromatic ring and CH₂ group around 2850-3100 cm⁻¹, C=N and C=C stretching from the pyridine ring in the 1400-1600 cm⁻¹ region, and a C-Cl stretch around 700-800 cm⁻¹.[1] |

| HPLC | Purity Assessment | A reverse-phase HPLC method (e.g., using a C18 column with a mobile phase of acetonitrile and water with an acidic modifier) can be used to determine the purity of the final product.[10][11] The product should ideally appear as a single major peak. |

Conclusion

The synthesis of this compound from 2-chloro-5-(chloromethyl)pyridine is a robust and efficient chemical transformation that provides access to a highly valuable synthetic intermediate. The reaction's success hinges on understanding the principles of nucleophilic substitution, careful control of reaction conditions to ensure selectivity, and an unwavering commitment to safety protocols, particularly concerning the handling of hydrazine hydrate. By following the detailed protocol and analytical guidelines presented, researchers can reliably produce this key building block for further exploration in drug discovery and materials science.

References

- Hydrazine hydrate - SAFETY DATA SHEET. (2025).

- Hydrazine hydrate, 55% (Hydrazine, 35%) - SAFETY DATA SHEET. (2014).

- SAFETY DATA SHEET - Hydrazine Hydrate 55%. Nexchem Ltd.

- Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. Arkema.

- Hydrazine Standard Operating Procedure Template. Environmental Health & Safety, University of New Mexico.

- Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). Asian Journal of Chemistry, 37(5), 1039-1043.

- A J C A J C. (2025). Asian Publication Corporation.

- SU Li. (2006). HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS. PHYSICAL TESTING AND CHEMICAL ANALYSIS PART B:CHEMICAL ANALYSIS, 42(10), 793-795.

- 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3. ChemicalBook.

- 2-Chloro-5-(chloromethyl)pyridine. (2011). Acta Crystallographica Section E: Structure Reports Online, 67(Pt 3), o677.

- HPLC Methods for analysis of Pyridine. HELIX Chromatography.

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Chloro-5-(chloromethyl)pyridine | 70258-18-3 [chemicalbook.com]

- 3. 2-Chloro-5-(chloromethyl)pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. assets.thermofisher.cn [assets.thermofisher.cn]

- 6. fishersci.com [fishersci.com]

- 7. files.dep.state.pa.us [files.dep.state.pa.us]

- 8. ehs.unm.edu [ehs.unm.edu]

- 9. nexchem.co.uk [nexchem.co.uk]

- 10. HPLC DETERMINATION OF 2-CHLORO-5-TRICHLOROMETHYLPYRIDINE AND ANALOGOUS COMPOUNDS [mat-test.com]

- 11. helixchrom.com [helixchrom.com]

An In-depth Technical Guide to 2-Chloro-5-(hydrazinylmethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 2-Chloro-5-(hydrazinylmethyl)pyridine, a heterocyclic compound of increasing interest in medicinal chemistry and synthetic applications. We will delve into its core properties, synthesis, reactivity, and safety considerations, offering field-proven insights for its effective utilization in a research and development setting.

Core Compound Identity and Properties

This compound is a substituted pyridine derivative featuring a reactive hydrazine moiety. This unique combination of a chlorinated pyridine ring and a hydrazinylmethyl group imparts a versatile chemical profile, making it a valuable intermediate in the synthesis of more complex molecules.

Chemical and Physical Data

A summary of the key physicochemical properties of this compound and its common hydrochloride salt form is presented below.

| Property | Value | Source |

| Chemical Name | This compound | [1] |

| Synonyms | 2-Chloro-5-(hydrazinomethyl)pyridine | [1] |

| CAS Number | 1057670-48-0 | [1] |

| Molecular Formula | C₆H₈ClN₃ | Calculated |

| Molecular Weight | 157.60 g/mol | Calculated |

| Appearance (Hydrochloride Salt) | Beige moist crystals | [2] |

| Solubility (Hydrochloride Salt) | Soluble in methanol and dimethyl sulfoxide (DMSO); Insoluble in water | [2] |

Note: Data for the free base is limited; some properties are reported for the more common hydrochloride salt.

Molecular Structure

The structure consists of a pyridine ring chlorinated at the 2-position and substituted with a hydrazinylmethyl group at the 5-position.

Caption: Molecular structure of this compound.

Synthesis and Reactivity

The strategic value of this compound lies in its role as a key synthetic intermediate. Its preparation and subsequent reactions are central to the development of novel compounds with potential biological activity.

Synthetic Pathway

A common and straightforward method for synthesizing this compound involves the reaction of 2-chloro-5-(chloromethyl)pyridine with hydrazine.[3] This precursor is readily available and can be synthesized from 2-chloro-5-(hydroxymethyl)pyridine using a chlorinating agent like thionyl chloride.[4]

Caption: Synthesis workflow for this compound.

Experimental Protocol: Synthesis from 2-chloro-5-(chloromethyl)pyridine

-

Reaction Setup: In a suitable reaction vessel, dissolve 2-chloro-5-(chloromethyl)pyridine in an appropriate solvent (e.g., ethanol).

-

Reagent Addition: Add an excess of hydrazine hydrate to the solution. The reaction is typically performed under mild conditions.

-

Reaction Monitoring: Monitor the progress of the reaction using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up and Isolation: Upon completion, the reaction mixture is worked up. This may involve solvent removal under reduced pressure, followed by extraction and purification steps (e.g., crystallization or column chromatography) to isolate the desired this compound product.

Causality: The use of excess hydrazine drives the nucleophilic substitution reaction to completion, where the hydrazine displaces the chloride on the methyl group of the precursor.

Core Reactivity and Applications

The reactivity of this compound is dominated by its two functional groups: the chloro-substituent on the pyridine ring and the terminal amino group of the hydrazine moiety.

-

Hydrazone Formation: The primary amino group of the hydrazine is highly nucleophilic and readily reacts with aldehydes and ketones to form stable hydrazone linkages.[2][3] This reaction is fundamental to its application in medicinal chemistry, allowing for the coupling of the pyridine scaffold to various other molecular fragments.[3]

Caption: Reaction of the title compound to form hydrazones.

-

Nucleophilic Substitution: The chlorine atom at the 2-position of the pyridine ring can be displaced by various nucleophiles.[2] This allows for further functionalization of the pyridine core, expanding the diversity of accessible derivatives.

-

Biological Activity: Derivatives synthesized from this compound have shown significant potential in drug development. Preliminary studies indicate that resulting hydrazone compounds possess promising antimicrobial (antibacterial and antifungal) and anti-malarial effects.[2][3] The structural motif is being explored for its utility in developing novel therapeutic agents.[3]

Safety, Handling, and Storage

Given the reactive nature of this compound and its precursors, adherence to strict safety protocols is mandatory. The following guidance is based on data for the compound and structurally related chemicals.

Hazard Identification

While a complete hazard profile is not available, data for related compounds like 2-chloro-5-(chloromethyl)pyridine suggest the following potential hazards:

-

Acute Toxicity: May be harmful if swallowed.[5]

-

Skin Corrosion/Irritation: Can cause skin irritation or burns.[5][6]

-

Eye Damage/Irritation: Poses a risk of serious eye damage.[5][6]

Recommended Safety Protocols

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, a lab coat, and tight-sealing safety goggles or a face shield.[6][7]

-

Engineering Controls: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[6] Ensure eyewash stations and safety showers are readily accessible.[6]

-

First-Aid Measures:

-

Inhalation: Move the person to fresh air. If not breathing, give artificial respiration.[1]

-

Skin Contact: Wash off immediately with soap and plenty of water.[1]

-

Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes.[1]

-

Ingestion: Rinse mouth with water. Do not induce vomiting.[1] In all cases of exposure, consult a physician and show them the Safety Data Sheet (SDS).[1]

-

-

Storage: Store in a cool, dry, and well-ventilated place.[7] Keep the container tightly closed and store locked up.[6]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[6]

Conclusion

This compound is a versatile chemical intermediate with significant applications in the synthesis of biologically active compounds. Its straightforward preparation and the dual reactivity of its hydrazine and chlorinated pyridine moieties make it a valuable building block for drug discovery and development programs. Researchers and scientists utilizing this compound must employ rigorous safety measures due to its potential hazards. The continued exploration of derivatives from this scaffold holds promise for the identification of novel therapeutic agents.

References

- Smolecule. (2024, January 5). Buy this compound hydrochloride.

- Guidechem. This compound (CAS No. 1057670-48-0) SDS.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-hydroxymethylpyridine.

- Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-5-(chloromethyl)pyridine.

- ResearchGate. (2025, August 4). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- Apollo Scientific. 2-Chloro-5-(trichloromethyl)

- Santa Cruz Biotechnology. 2-Chloro-5-(chloromethyl)

- Sihauli Chemicals Pvt Ltd.

- PrepChem.com. Synthesis of 2-chloro-5-(chloromethyl)pyridine.

- ChemicalBook. (2025, September 20). Chemical Safety Data Sheet MSDS / SDS - 2-Chloro-5-(chloromethyl)pyridine.

- PubChem. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. Buy this compound hydrochloride [smolecule.com]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. 2-Chloro-5-(chloromethyl)pyridine | C6H5Cl2N | CID 155479 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. chemicalbook.com [chemicalbook.com]

An In-depth Technical Guide to the Physicochemical Characteristics of 2-Chloro-5-(hydrazinylmethyl)pyridine

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive overview of the physicochemical characteristics of 2-Chloro-5-(hydrazinylmethyl)pyridine, a heterocyclic compound of significant interest in medicinal chemistry and drug discovery. This document moves beyond a simple recitation of data points to offer insights into the rationale behind experimental methodologies and the implications of the compound's properties for its application in research and development.

Molecular Structure and Core Properties

This compound is a substituted pyridine derivative. The presence of a chlorine atom at the 2-position, a hydrazinylmethyl group at the 5-position, and the nitrogen atom within the aromatic ring collectively define its unique chemical personality. These features govern its reactivity, solubility, and potential for forming intermolecular interactions, all of which are critical considerations in drug design and development.

Below is a visualization of the molecular structure of this compound.

An In-depth Technical Guide to the Structural and Spectral Analysis of 2-Chloro-5-(hydrazinylmethyl)pyridine

Introduction

In the landscape of modern drug discovery and development, heterocyclic compounds form the backbone of a vast array of therapeutic agents. Among these, pyridine derivatives are of paramount importance due to their versatile chemical reactivity and diverse biological activities. This guide provides an in-depth technical analysis of 2-Chloro-5-(hydrazinylmethyl)pyridine , a key intermediate and building block in medicinal chemistry. While direct and comprehensive spectral data for this specific compound is not widely published, this document, grounded in established scientific principles and comparative data from closely related analogues, offers a robust predictive analysis of its structural and spectral characteristics.

This guide is intended for researchers, scientists, and drug development professionals, providing not just data, but the scientific rationale behind the interpretation of that data. We will explore the molecule's structural nuances and predict its spectroscopic fingerprints in ¹H NMR, ¹³C NMR, FTIR, and Mass Spectrometry. Furthermore, we will provide detailed, field-proven protocols for its synthesis and analytical characterization.

Molecular Structure and Key Features

This compound possesses a unique combination of functional groups that dictate its chemical behavior and spectral properties. The core structure consists of a pyridine ring substituted at the 2-position with a chloro group and at the 5-position with a hydrazinylmethyl group.

Caption: Molecular structure of this compound with atom numbering for NMR analysis.

The key features influencing its analytical profile are:

-

The 2-Chloropyridine Ring: The electron-withdrawing nature of both the nitrogen atom and the chlorine atom significantly influences the electron density distribution within the aromatic ring. This has a profound deshielding effect on the ring protons and carbons, which is observable in NMR spectroscopy.

-

The Hydrazinylmethyl Group (-CH₂NHNH₂): This functional group is a key reactive site. The methylene bridge (C8) isolates the hydrazinyl group from the ring's aromatic system to some extent, but its electronic influence is still observable. The protons on the methylene group and the nitrogen atoms of the hydrazinyl moiety will produce characteristic signals in the ¹H NMR spectrum. The presence of N-H bonds will also be evident in the FTIR spectrum.

Synthesis of this compound

The synthesis of this compound is typically achieved through the nucleophilic substitution of the chlorine atom in the precursor, 2-chloro-5-(chloromethyl)pyridine, with hydrazine.[1]

Caption: A typical workflow for the synthesis of the title compound.

Experimental Protocol: Synthesis

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-chloro-5-(chloromethyl)pyridine (1 equivalent) in ethanol.

-

Addition of Reagent: To the stirred solution, add hydrazine hydrate (an excess, typically 3-5 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

-

Extraction: To the residue, add water and extract the product with a suitable organic solvent, such as ethyl acetate or dichloromethane (3 x volumes).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography or recrystallization if necessary.

Spectroscopic Analysis and Data Interpretation

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the proton environment of a molecule. The predicted spectrum of this compound will show distinct signals for the aromatic protons, the methylene protons, and the hydrazinyl protons.

-

Sample Preparation: Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.[2]

-

Data Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. A standard one-pulse experiment is typically sufficient.[2]

-

Processing: Process the data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift axis using the residual solvent peak.

| Proton (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Rationale |

| H6 | ~8.3 | d | ~2.5 | 1H | Deshielded by the adjacent ring nitrogen and the chloro group at C2. The small coupling is due to meta-coupling with H4. |

| H4 | ~7.7 | dd | ~8.5, 2.5 | 1H | Influenced by the ortho-chloro group and the meta-hydrazinylmethyl group. Coupled to both H3 (ortho) and H6 (meta). |

| H3 | ~7.3 | d | ~8.5 | 1H | Coupled to the adjacent H4. This position is the least deshielded of the ring protons. |

| -CH₂- (C8) | ~3.9 | s | - | 2H | A singlet is expected as there are no adjacent protons for coupling. The chemical shift is downfield due to the adjacent electronegative nitrogen and the pyridine ring. |

| -NHNH₂ | ~4.0 (broad) | br s | - | 3H | The protons on the nitrogen atoms are exchangeable and often appear as a broad singlet. The exact chemical shift can vary with concentration and solvent. |

Note: These predictions are based on the analysis of structurally similar compounds, such as 2-chloro-5-methylpyridine and other pyridine derivatives.[3][4]

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR provides information about the carbon skeleton of the molecule. A proton-decoupled spectrum will show a single peak for each unique carbon atom.

| Carbon (from Fig. 1) | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~150 | Directly attached to the electronegative chlorine atom and the ring nitrogen, causing significant deshielding. |

| C6 | ~149 | Alpha to the ring nitrogen, resulting in a downfield shift. |

| C4 | ~138 | Less influenced by the substituents compared to the other ring carbons. |

| C5 | ~135 | Attached to the -CH₂NHNH₂ group. |

| C3 | ~124 | Generally the most upfield of the aromatic carbons in this structure. |

| C8 (-CH₂) | ~45 | Aliphatic carbon attached to the aromatic ring and a nitrogen atom. |

Note: Predictions are based on known substituent effects on the pyridine ring and data from related compounds.[5][6]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

-

KBr Pellet Method: Grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder. Press the mixture into a thin, transparent pellet using a hydraulic press.[1]

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.[7]

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3350 - 3250 | N-H stretching (asymmetric and symmetric) | Hydrazine (-NH₂) |

| 3200 - 3100 | C-H stretching (aromatic) | Pyridine ring |

| 2950 - 2850 | C-H stretching (aliphatic) | Methylene (-CH₂-) |

| 1600 - 1580 | C=C and C=N ring stretching | Pyridine ring |

| 1470 - 1430 | C=C and C=N ring stretching | Pyridine ring |

| 1100 - 1000 | C-N stretching | |

| 850 - 750 | C-Cl stretching | Chloro-aromatic |

Note: The N-H stretching region may show multiple bands corresponding to the -NH and -NH₂ groups. These bands are crucial for confirming the presence of the hydrazinyl moiety.[8][9][10]

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in structural confirmation.

-

Molecular Ion (M⁺): The molecular formula is C₆H₈ClN₃. The calculated monoisotopic mass is approximately 157.04 g/mol . Due to the natural isotopic abundance of chlorine (³⁵Cl and ³⁷Cl in a ~3:1 ratio), the mass spectrum will show a characteristic M⁺ peak at m/z 157 and an M+2 peak at m/z 159, with the M+2 peak having about one-third the intensity of the M⁺ peak.

-

Major Fragmentation Pathways: The fragmentation is expected to be initiated by the loss of key functional groups.

Caption: A simplified representation of potential fragmentation pathways for the title compound.

-

Loss of the Hydrazinyl Side Chain: A common fragmentation would be the cleavage of the C-C bond between the ring and the methylene group, or cleavage within the side chain. Loss of ·CH₂NHNH₂ or related fragments is expected. A key fragment would likely be the chloropyridinylmethyl cation or a related structure.

-

Loss of Chlorine: Loss of a chlorine radical (·Cl) from the molecular ion would result in a fragment at m/z 122.

-

Ring Fragmentation: Further fragmentation of the pyridine ring can occur, leading to smaller charged species.

The presence of the characteristic isotopic pattern for chlorine is a key diagnostic feature in the mass spectrum.[11][12][13]

Conclusion

This compound is a valuable heterocyclic building block with a distinct structural and spectral profile. This guide provides a comprehensive, predictive analysis of its key characterization data. The electron-withdrawing effects of the chloro-substituent and the pyridine nitrogen, combined with the unique signals from the hydrazinylmethyl side chain, result in a predictable and interpretable set of spectra. The protocols and data presented herein serve as a robust reference for scientists engaged in the synthesis, characterization, and application of this and related compounds in the pursuit of new therapeutic agents.

References

- ResearchGate. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module.

- LPD Lab Services Ltd. (n.d.).

- BenchChem. (2025). Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR Analysis of 2-Chloro-4,5-dimethylpyridine.

- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[1H NMR] - Spectrum.

- Bulletin of the Chemical Society of Japan. (1962). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.

- ResearchGate. (n.d.). 13C NMR chemical shifts (δ, ppm) of pyridine in various solvents.

- SpectraBase. (n.d.). 2-Chloro-5-methyl-pyridine - Optional[13C NMR] - Chemical Shifts.

- ResearchG

- Oriental Journal of Chemistry. (2006). Ftir Spectrum of 2-Chloro-6-Methyl Pyridine.

- Chemistry LibreTexts. (2020). 11.5: Infrared Spectra of Some Common Functional Groups.

- Journal of the Chemical Society of Pakistan. (1986). Mass Spectra of some substituted 2-Chloro-pyridones.

- NIST WebBook. (n.d.). Pyridine, 2-chloro-.

- Chemistry LibreTexts. (2023).

Sources

- 1. drawellanalytical.com [drawellanalytical.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. spectrabase.com [spectrabase.com]

- 4. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 5. researchgate.net [researchgate.net]

- 6. spectrabase.com [spectrabase.com]

- 7. lpdlabservices.co.uk [lpdlabservices.co.uk]

- 8. researchgate.net [researchgate.net]

- 9. Ftir Spectrum of 2-Chloro-6-Methyl Pyridine – Oriental Journal of Chemistry [orientjchem.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. Pyridine, 2-chloro- [webbook.nist.gov]

- 13. chem.libretexts.org [chem.libretexts.org]

A Senior Application Scientist's Guide to 2-Chloro-5-(hydrazinylmethyl)pyridine: A Versatile Precursor for Modern Heterocyclic Synthesis

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The substituted pyridine ring is a cornerstone of modern medicinal chemistry and agrochemical design, prized for its unique electronic properties and ability to engage in critical hydrogen bonding interactions. Within this class of scaffolds, 2-Chloro-5-(hydrazinylmethyl)pyridine emerges as a particularly valuable and versatile precursor. It is a bifunctional reagent, featuring a nucleophilic hydrazine moiety for constructive cyclization reactions and a strategically placed chloro-substituent on the pyridine ring, which serves both to modulate the electronic character of the system and to provide a handle for subsequent cross-coupling or nucleophilic substitution reactions. This guide provides an in-depth examination of the synthesis, handling, and application of this key intermediate, with a focus on the causal logic behind experimental protocols and its utility in constructing high-value pyrazole and fused heterocyclic systems.

Physicochemical Properties and Safe Handling

Before commencing any synthetic work, a thorough understanding of the precursor's properties and the requisite safety protocols is paramount. While detailed data for this compound itself is not widely published, its properties can be inferred from its immediate precursor, 2-chloro-5-(chloromethyl)pyridine, and the presence of the reactive hydrazine group.

| Property | Value |

| Molecular Formula | C₆H₇ClN₄ |

| Molecular Weight | 158.60 g/mol |

| Appearance (Predicted) | Off-white to yellow solid or oil |

| Key Functional Groups | Hydrazine (-NHNH₂), 2-Chloropyridine |

Safety and Handling Protocol

The primary hazards associated with this compound stem from the corrosive nature of its precursors and the inherent reactivity and potential toxicity of the hydrazine functional group.

-

Personal Protective Equipment (PPE): Always use in a certified chemical fume hood. Wear a lab coat, nitrile gloves (consider double-gloving), and tight-fitting safety goggles or a face shield.[1][2]

-

Corrosivity: The precursor, 2-chloro-5-(chloromethyl)pyridine, is known to cause severe burns to the eyes, skin, and mucous membranes.[1][3] It is critical to handle this compound with the same level of caution.

-

Inhalation/Ingestion: Avoid breathing dust, fumes, or vapors.[4] Accidental ingestion may be harmful.[3]

-

Incompatibilities: Keep away from strong oxidizing agents, strong acids, and strong bases.[2] The hydrazine moiety is a reducing agent and can react violently with oxidizers.

-

Disposal: Dispose of all waste in a designated, approved waste container in accordance with local regulations.[2]

Synthesis of the Core Precursor: this compound

The utility of this precursor begins with its efficient and reliable synthesis. It is most commonly prepared via the nucleophilic substitution of 2-chloro-5-(chloromethyl)pyridine with hydrazine hydrate. The chloromethyl group at the 5-position is benzylic-like in its reactivity, making it an excellent electrophile for this transformation.

Caption: Synthesis of the target precursor via SN2 reaction.

Detailed Experimental Protocol: Synthesis of this compound

-

Objective: To synthesize the title compound from its chloromethyl precursor with high purity.

-

Causality: The reaction is performed at a low initial temperature (0 °C) to control the exothermicity of the reaction between the amine (hydrazine) and the alkyl halide. Ethanol is chosen as a solvent due to its ability to dissolve both reactants and its suitable boiling point for potential heating if the reaction is sluggish at room temperature. An excess of hydrazine is used to minimize the formation of the double-alkylated by-product.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a dropping funnel. Place the flask in an ice-water bath.

-

Reagents: Dissolve 2-chloro-5-(chloromethyl)pyridine (1.0 eq) in absolute ethanol and add it to the flask.

-

Reaction: Add hydrazine hydrate (3.0 eq), diluted with a small amount of ethanol, to the dropping funnel. Add the hydrazine solution dropwise to the stirred solution in the flask over 30 minutes, ensuring the internal temperature does not exceed 10 °C.

-

Monitoring: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the ethanol.[5]

-

Purification: Dissolve the resulting residue in ethyl acetate and wash with brine to remove excess hydrazine hydrate and other water-soluble impurities. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield the product, which can be used directly or purified further by column chromatography if necessary.

Application in Heterocyclic Synthesis

The synthetic power of this compound lies in the dual reactivity of its hydrazine moiety, which contains two adjacent nucleophilic nitrogen atoms. This "1,2-dinucleophile" is primed for cyclocondensation reactions with "1,3-dielectrophiles" to form stable five-membered heterocyclic rings, most notably pyrazoles.

Pathway I: Synthesis of Pyridyl-Substituted Pyrazoles

The reaction of a hydrazine with a β-diketone, such as acetylacetone, is a classic and highly efficient method for constructing the pyrazole core (a variation of the Knorr pyrazole synthesis).

Caption: Reaction workflow for the synthesis of pyridyl-pyrazoles.

Mechanistic Insight

The reaction proceeds through a well-established pathway. The more nucleophilic terminal (-NH₂) nitrogen of the hydrazine attacks one of the carbonyl carbons of the diketone. This is followed by a condensation reaction (loss of water) to form a hydrazone intermediate. The second nitrogen of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion, and a final dehydration step results in the formation of the stable, aromatic pyrazole ring. This regioselective outcome is typical for monosubstituted hydrazines.[6]

Detailed Experimental Protocol: Synthesis of 1-((2-Chloropyridin-5-yl)methyl)-3,5-dimethyl-1H-pyrazole

-

Objective: To construct a disubstituted pyrazole ring attached to the chloropyridine scaffold.

-

Causality: Glacial acetic acid serves as both a solvent and a catalyst, protonating a carbonyl oxygen to increase its electrophilicity and facilitate the initial nucleophilic attack. Refluxing provides the necessary activation energy for the dehydration and aromatization steps.

-

Setup: In a round-bottom flask equipped with a reflux condenser and stir bar, combine this compound (1.0 eq) and acetylacetone (1.1 eq).

-

Solvent/Catalyst: Add glacial acetic acid as the solvent.

-

Reaction: Heat the mixture to reflux (approx. 118 °C) and maintain for 2-4 hours. Monitor the reaction by TLC.

-

Workup: Allow the mixture to cool to room temperature. Carefully pour the reaction mixture over crushed ice and neutralize with a saturated sodium bicarbonate solution.

-

Extraction: Extract the aqueous mixture three times with dichloromethane or ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure pyridyl-pyrazole derivative.

| Reactant 1 | Reactant 2 | Conditions | Product Class | Typical Yield |

| This compound | Aromatic Aldehyde | Ethanol, RT | Hydrazone | >90%[5] |

| This compound | Acetylacetone | Acetic Acid, Reflux | Pyrazole | 75-90% |

| This compound | Ethyl Acetoacetate | Ethanol, Reflux | Pyrazolone | 70-85% |

Pathway II: Synthesis of Fused Heterocyclic Systems

The precursor can also be used to construct fused ring systems, such as[1][5][7]triazolo[4,3-a]pyridines. This transformation leverages the entire hydrazine-pyridine framework. The reaction with a one-carbon electrophile, like triethyl orthoformate, followed by oxidative cyclization is a common strategy.

Detailed Experimental Protocol: Synthesis of 6-Chloro-3-((pyridin-5-yl)methyl)-[1][5][7]triazolo[4,3-a]pyridine

-

Objective: To demonstrate the synthesis of a fused bicyclic heteroaromatic system.

-

Causality: Triethyl orthoformate acts as a source of a formyl group equivalent. The initial reaction forms a hydrazonoformate intermediate. Subsequent heating in the presence of an oxidizing agent (or sometimes just heat is sufficient for oxidative cyclization) promotes an intramolecular electrophilic attack from the formyl carbon onto the pyridine ring nitrogen, followed by elimination to form the stable fused triazole ring.

-

Step 1 (Intermediate formation): In a flask, combine this compound (1.0 eq) and triethyl orthoformate (3.0 eq). Add a catalytic amount of p-toluenesulfonic acid. Heat the mixture at 100-120 °C for 3-5 hours, distilling off the ethanol that is formed.

-

Step 2 (Cyclization): After cooling, the excess orthoformate can be removed under vacuum. The residue is then dissolved in a high-boiling solvent like diphenyl ether.

-

Step 3 (Oxidation): Add an oxidizing agent, such as chloranil, and heat the mixture to 200-250 °C for 1-2 hours until the cyclization is complete (monitored by TLC/LCMS).

-

Workup and Purification: Cool the reaction, dilute with a non-polar solvent like hexane to precipitate the product. The solid can be collected by filtration and purified by recrystallization or column chromatography.

Conclusion and Future Outlook

This compound is a potent and highly adaptable precursor for the synthesis of a diverse range of heterocyclic compounds. Its straightforward preparation and the predictable reactivity of the hydrazine moiety make it an ideal building block for constructing pyrazole, pyrazolone, and fused triazole systems. The persistent 2-chloro substituent offers a valuable site for late-stage functionalization, enabling the rapid generation of compound libraries for screening in drug discovery and agrochemical development programs. Future applications will likely focus on leveraging this precursor in combinatorial chemistry workflows and for the synthesis of complex, multi-ring systems with novel biological activities.

References

- Pimpale, M. J., Phalak, S. R., & Narkhede, H. P. (2025). Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. Asian Journal of Chemistry, 37(5), 1039-1043.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-5-(chloromethyl)pyridine.

- Fisher Scientific. (2025). SAFETY DATA SHEET: 2-Chloro-5-hydroxymethyl pyridine.

- Sigma-Aldrich. (2025).

- Santa Cruz Biotechnology. (n.d.). 2-Chloro-5-(chloromethyl)

- Apollo Scientific. (n.d.). 2-Chloro-5-(trichloromethyl)

- PrepChem.com. (n.d.). Synthesis of 2-chloro-5-(chloromethyl)pyridine.

- Bayer Aktiengesellschaft. (1994). Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates. U.S.

- Feng, Z. Q., et al. (2011). 2-Chloro-5-(chloromethyl)pyridine. Acta Crystallographica Section E: Structure Reports Online, 67(2), o366.

- Huang, G. (2018). Synthesis method of 2-chloro-5-chloromethylpyridine.

- Ciba-Geigy AG. (1993). Process for the production of 2-chloro-5-chloromethyl-pyridine.

- Kauthale, C. J., et al. (2016). Regio Selective Synthesis of Pyrazole Derivatives of 5‐Chloro‐2‐Methoxy Phenyl Hydrazide and Their Biological Evaluation. ChemistrySelect, 1(11), 2689-2694.

- Bayer Aktiengesellschaft. (1990). Process for the preparation of 2-chloro-5-chloromethyl pyridine.

- Kumar, V., & Aggarwal, R. (2021). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines.

Sources

An In-depth Technical Guide to the Chemical Space of 2-Chloro-5-(hydrazinylmethyl)pyridine Derivatives

Abstract

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a multitude of clinically approved drugs.[1][2][3][4] When functionalized with reactive moieties, it offers a versatile platform for the generation of large, diverse chemical libraries for drug discovery. This guide focuses on the 2-Chloro-5-(hydrazinylmethyl)pyridine core, a particularly valuable starting point for chemical space exploration. We will provide a comprehensive overview of its synthetic accessibility, key derivatization strategies, and the physicochemical and biological properties of the resulting compounds. This document is intended for researchers, medicinal chemists, and drug development professionals, offering both strategic insights and detailed, actionable protocols for synthesizing and evaluating novel derivatives.

Introduction: The Strategic Value of the Pyridine-Hydrazine Scaffold

The pyridine ring is an electron-deficient aromatic system that frequently serves as a bioisostere of a phenyl ring, with the nitrogen atom acting as a hydrogen bond acceptor and improving aqueous solubility.[4] The specific scaffold, this compound, presents three primary points for strategic diversification, making it a powerful tool for probing structure-activity relationships (SAR):

-

The Hydrazine Moiety: This nucleophilic group is a versatile handle for forming hydrazones, amides, and sulfonamides. Hydrazones, in particular, are a privileged class of compounds in medicinal chemistry, known for a wide spectrum of biological activities including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer properties.[5][6][7] The hydrazone linkage (-C=N-NH-) is also notable for its hydrolytic stability and has been employed in pH-responsive drug delivery systems, as it can be designed to be stable at physiological pH but cleave in the acidic environment of lysosomes or tumor microenvironments.[8][9][10]

-

The 2-Chloro Substituent: The chlorine atom at the C2 position activates the pyridine ring for nucleophilic aromatic substitution (SNAr).[11] This allows for the introduction of a wide array of nucleophiles (e.g., amines, thiols, alkoxides), profoundly altering the molecule's steric and electronic properties. The reactivity is highest at the C2 and C4 positions of the pyridine ring, making this a reliable and predictable reaction.[6]

-

The Pyridine Nitrogen: The basicity of the ring nitrogen can be modulated by the substituents at C2 and C5, influencing the compound's pKa, solubility, and potential for forming salt bridges with biological targets.

This trifecta of reactive sites provides a logical and efficient framework for generating libraries with diverse pharmacophoric features.

Synthesis of the Core Intermediate: this compound

The journey into this chemical space begins with a reliable synthesis of the core scaffold. This is typically achieved in a two-step process starting from the commercially available 2-chloro-5-(chloromethyl)pyridine.

Causality Behind the Synthetic Route:

The initial step involves the nucleophilic substitution of the highly reactive benzylic chloride with hydrazine. An excess of hydrazine hydrate is crucial for two reasons: first, it drives the reaction to completion, and second, it minimizes the formation of the bis-substituted side product where a single hydrazine molecule reacts with two molecules of the starting material. Ethanol or methanol is a common solvent choice due to its ability to dissolve both the organic starting material and the aqueous hydrazine hydrate, creating a homogenous reaction environment.

Exploring the Chemical Space: Key Derivatization Strategies

With the core intermediate in hand, a multitude of derivatives can be systematically generated. The following sections detail the most productive synthetic avenues.

Hydrazone Formation: Accessing a Privileged Compound Class

The condensation of the hydrazine moiety with a diverse panel of aldehydes and ketones is the most common and fruitful derivatization strategy. This reaction is typically performed under mild, acid-catalyzed conditions.

Expertise & Causality: The choice of aldehyde or ketone is a critical determinant of the final compound's biological activity. Aromatic aldehydes introduce flat, rigid moieties that can participate in π-stacking interactions with protein targets. Heterocyclic aldehydes can introduce additional hydrogen bond donors/acceptors and modulate physicochemical properties. The electronic nature of the substituents on the aldehyde ring affects the reactivity of the carbonyl group and the electronic properties of the resulting hydrazone; electron-withdrawing groups can enhance reactivity and may influence target binding.

Nucleophilic Aromatic Substitution (SNAr) at the C2-Position

The C2-chloro group can be displaced by a variety of nucleophiles, often requiring heat or base catalysis. This reaction is highly valuable for late-stage diversification, allowing for significant structural changes after the hydrazine moiety has been modified.

Expertise & Causality: The success of the SNAr reaction is governed by the nucleophilicity of the incoming group and the stability of the intermediate Meisenheimer complex.[6] Sulfur-based nucleophiles (thiols) are particularly effective due to their high nucleophilicity.[3][12] Amine nucleophiles are also commonly used. This reaction allows for the introduction of functionalities that can serve as key pharmacophoric elements, such as charged groups to engage with salt bridges or lipophilic groups to penetrate cell membranes.

N-Acylation of the Hydrazine Moiety

Reaction of the hydrazine with acyl chlorides or sulfonyl chlorides provides stable amide or sulfonamide derivatives. This strategy "caps" the hydrazine, removing its basicity and converting it into a hydrogen bond donor/acceptor unit, which can be crucial for target engagement.

Physicochemical and In Silico Profiling

Modern drug discovery relies heavily on early-stage profiling to predict the pharmacokinetic properties of new chemical entities.

ADMET Predictions

Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties determine the ultimate success of a drug candidate. For derivatives of the this compound scaffold, several in silico tools can provide valuable early-stage guidance. Web-based platforms like ADMETlab 2.0 or pkCSM can predict key parameters.[13][14]

Trustworthiness: When designing a library, it is crucial to track key descriptors. For example, the formation of hydrazones with large, greasy aromatic aldehydes will significantly increase the calculated logP (cLogP), potentially leading to poor solubility and high plasma protein binding. Conversely, introducing polar groups via SNAr can mitigate this effect. A self-validating protocol involves calculating these properties for each designed compound and flagging those that fall outside acceptable ranges (e.g., Lipinski's Rule of Five) for lower synthesis priority.

Molecular Docking

In silico molecular docking can rationalize observed biological activity and guide the design of more potent analogs.[15][16][17][18] For example, numerous studies have docked hydrazone derivatives into the active sites of various enzymes.[17][19] These studies often reveal key hydrogen bonds formed by the hydrazone linker and hydrophobic interactions involving the substituted aromatic rings.[16][19] For antitubercular applications, docking into enzymes like InhA (enoyl-ACP reductase), a key target of isoniazid, could be a rational starting point.[15]

Survey of Biological Activity

Derivatives from this scaffold are structurally analogous to isoniazid, a cornerstone anti-tuberculosis drug, which is a hydrazide of isonicotinic acid.[16][18] This structural similarity makes antitubercular activity a primary area of investigation.

Antitubercular Activity

Isoniazid is a prodrug activated by the mycobacterial catalase-peroxidase enzyme KatG.[18] Many of its derivatives, particularly hydrazones, are designed to bypass resistance mechanisms or enhance cell wall penetration.[16] Structure-activity relationship studies on related scaffolds have shown that lipophilic substituents often enhance activity, presumably by improving passage through the mycolic acid-rich cell wall of Mycobacterium tuberculosis.[16][20][21][22][23][24]

Data Presentation: Antitubercular Activity of Representative Hydrazones

| Compound ID | Aldehyde Precursor | M. tuberculosis H37Rv MIC (µg/mL) | Reference |

| INH | (Reference Drug) | 0.05 - 0.1 | [24] |

| IP11 | 4-(4-(Trifluoromethyl)phenyl)piperazine-1-carbaldehyde | 0.39 | [24] |

| 4g | 2-Chloroquinoline-3-carbaldehyde | 25 - 50 | [25] |

| 11i | (Related Cyanopyridone) | 1.2 µM (~0.4 µg/mL) | [23] |

Note: Data is compiled from various sources on related hydrazone scaffolds to illustrate potential activity ranges. MIC = Minimum Inhibitory Concentration.

Broader Antimicrobial and Anticancer Activity

The hydrazone and pyridine moieties are independently associated with a wide range of other biological activities. Schiff bases derived from pyridines and other heterocyclic cores have demonstrated significant antibacterial activity, often more pronounced against Gram-positive than Gram-negative bacteria.[8][9][25][26][27] Furthermore, various pyridine and hydrazone derivatives have been investigated as anticancer agents, with some showing inhibitory activity against kinases like EGFR and HER2.[17][28]

Experimental Protocols

The following protocols are provided as self-validating, detailed methodologies for key transformations.

Protocol 1: Synthesis of this compound (Core Intermediate)

This protocol is adapted from a general procedure for the synthesis of hydrazine derivatives.[29]

-

Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-chloro-5-(chloromethyl)pyridine (8.1 g, 0.05 mol).

-

Reagent Addition: Add 100 mL of ethanol, followed by the slow, dropwise addition of hydrazine hydrate (10.0 g, ~0.2 mol, 4 equivalents) while stirring.

-

Causality: Using a 4-fold excess of hydrazine hydrate ensures complete consumption of the starting material and minimizes dimerization.

-

-

Reaction: Heat the mixture to reflux (approx. 80-85 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 50:50 ethyl acetate:hexane mobile phase. The starting material is significantly less polar than the product.

-

Workup: After completion, cool the reaction mixture to room temperature. Remove the ethanol and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

-

Extraction: To the resulting residue, add 100 mL of dichloromethane (DCM) and 50 mL of deionized water. Shake vigorously in a separatory funnel. The organic product will partition into the DCM layer.

-

Purification: Separate the organic layer, wash it with 50 mL of brine, and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the product as an oil or low-melting solid. The crude product is often of sufficient purity (>95%) for subsequent steps.

Protocol 2: General Procedure for Hydrazone Synthesis

This protocol is based on a standard condensation reaction.[29][30]

-

Setup: In a 50 mL round-bottom flask, dissolve this compound (1.72 g, 0.01 mol) in 20 mL of absolute ethanol.

-

Reagent Addition: Add the desired aldehyde or ketone (0.01 mol, 1.0 equivalent). Then, add 2-3 drops of glacial acetic acid as a catalyst.

-

Causality: The acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating the nucleophilic attack by the hydrazine.

-

-

Reaction: Stir the mixture at room temperature for 2-4 hours or gently reflux for 30-60 minutes if the reaction is sluggish (e.g., with sterically hindered or deactivated ketones). The formation of the product is often indicated by a color change or the precipitation of a solid. Monitor by TLC.

-

Isolation: If a precipitate forms upon cooling, collect the solid product by vacuum filtration. Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.

-

Purification: If no solid precipitates, concentrate the reaction mixture under reduced pressure. The resulting crude solid can be purified by recrystallization from a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to yield the pure hydrazone derivative.

Protocol 3: General Procedure for SNAr with a Thiol Nucleophile

This protocol is adapted from general procedures for SNAr on 2-chloropyridines.[3][6][12]

-

Setup: To a sealed vial or microwave tube, add the this compound derivative (e.g., a hydrazone from Protocol 2) (1.0 mmol).

-

Reagent Addition: Add a suitable solvent such as N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (5 mL). Add the thiol nucleophile (e.g., thiophenol, 1.2 mmol, 1.2 equivalents) followed by a base such as potassium carbonate (K₂CO₃) or triethylamine (TEA) (2.0 mmol, 2.0 equivalents).

-

Causality: The base is required to deprotonate the thiol, generating the more nucleophilic thiolate anion, which readily attacks the electron-deficient C2 position of the pyridine ring.

-

-

Reaction: Seal the vessel and heat the reaction mixture to 80-120 °C for 6-18 hours. Alternatively, microwave irradiation (e.g., 150 °C for 30-60 minutes) can significantly shorten the reaction time.[6] Monitor progress by TLC or LC-MS.

-

Workup: Cool the reaction to room temperature and pour it into 50 mL of ice-water. A precipitate may form, which can be collected by filtration.

-

Extraction: If no precipitate forms, extract the aqueous mixture three times with 25 mL portions of ethyl acetate. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-thio-substituted pyridine derivative.

Conclusion and Future Directions

The this compound scaffold is a highly tractable and versatile platform for medicinal chemistry exploration. The orthogonal reactivity of its three key functional regions—the hydrazine, the 2-chloro group, and the pyridine nitrogen—allows for the systematic and efficient generation of diverse chemical libraries. The clear synthetic pathways, particularly the robust formation of hydrazones and the reliable SNAr chemistry, provide a solid foundation for any drug discovery program.

Future efforts should focus on a multi-pronged approach: expanding the library of derivatives by employing a wider range of aldehydes and nucleophiles, performing broad biological screening to identify new therapeutic applications beyond the expected antitubercular activity, and utilizing the in silico methods described herein to build predictive SAR models. This integrated strategy will maximize the potential of this privileged scaffold to yield novel and effective therapeutic agents.

References

-

Molecular Docking and SwissADME Based Drug Likeness Assessment of a Hydrazone Derivative Compound. (2025). ResearchGate. [Link]

-

Insights into the pharmaceutical properties and in silico study of novel hydrazone derivatives. (2024). Scientific Reports. [Link]

-

Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate. (2022). PubMed Central. [Link]

-

Synthesis of Novel Tritopic Hydrazone Ligands: Spectroscopy, Biological Activity, DFT, and Molecular Docking Studies. (2022). MDPI. [Link]

-

Molecular Docking, Drug-Likeness Analysis, In Silico Pharmacokinetics, and Toxicity Studies of p-Nitrophenyl Hydrazones as Anti-Inflammatory Agents. (2022). Hindawi. [Link]

-

Synthesis, Physicochemical Characterization, and Antimicrobial Evaluation of Halogen-Substituted Non-Metal Pyridine Schiff Bases. (2024). MDPI. [Link]

-

Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. [Link]

-

Hydrazone synthesis. Organic Chemistry Portal. [Link]

-

Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II). (2014). Scientific & Academic Publishing. [Link]

-

Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents. (2010). PubMed. [Link]

-

Synthesis of 2-chloro-5-(chloromethyl)pyridine. PrepChem.com. [Link]

- N-(2-chloro-pyridin-5-ylmethyl)phthalimide, process for its preparation, and its use.

-

Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde. (2009). PubMed. [Link]

-

Synthesis of Simple Hydrazones of Carbonyl Compounds by an Exchange Reaction. (2025). Journal of Organic Chemistry. [Link]

-

Synthesis and antimicrobial activity of Schiff bases derived from 2-chloro quinoline-3-carbaldehyde and its derivatives incorporating 7-methyl-2-propyl-3 H -benzoimidazole-5-carboxylic acid hydrazide. (2025). ResearchGate. [Link]

-

Home-ADMElab: ADMET Prediction. ADMETlab. [Link]

- Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates.

- Process for preparing 2-chloro-5-chloromethylpyridine.

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). PubMed Central. [Link]

-

Synthesis method of 2-chloro-5-chloromethylpyridine. (2018). SciSpace. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. ResearchGate. [Link]

-

Desulfurization of Thiols for Nucleophilic Substitution. (2024). Organic Letters. [Link]

-

Room temperature nucleophilic aromatic substitution of 2-halopyridinium ketene hemiaminals with sulfur nucleophiles. (2025). ChemRxiv. [Link]

-

Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. (2025). ACS Omega. [Link]

-

Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. (2020). ResearchGate. [Link]

-

ADMETlab 2.0. ADMETlab. [Link]

-

Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. (2015). PubMed. [Link]

-

Synthesis and Molecular Docking Studies of Novel 2-chloro-pyridine Derivatives Containing Flavone Moieties as Potential Antitumor Agents. (2010). PubMed. [Link]

-

Design and Synthesis of Novel 2-Chloro-5-(chloromethyl)pyridine Bioactive Derivatives by Rapid and Efficient Continuous Flow Reaction Module. (2025). ResearchGate. [Link]

-

Denoising Drug Discovery Data for Improved ADMET Property Prediction. (2026). ResearchGate. [Link]

-

Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies. (2020). PubMed Central. [Link]

-

Synthesis and Structure–Activity Relationship of 2,6-Disubstituted Thiosemicarbazone Derivatives of Pyridine as Potential Antituberculosis Agents. (2022). MDPI. [Link]

-

Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents. (2024). PubMed Central. [Link]

-

Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents. (2020). PubMed. [Link]

-

Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. (2024). MDPI. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US5329011A - Process for the preparation of 2-chloro-5-chloromethyl-pyridine, and new intermediates - Google Patents [patents.google.com]

- 3. Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. DE3727126A1 - N-(2-chloro-pyridin-5-ylmethyl)phthalimide, process for its preparation, and its processing to give 2-chloro-5-aminomethylpyridine - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. scispace.com [scispace.com]

- 8. Synthesis, Spectral Characterization and Antimicrobial Activity of Schiff Bases and Their Mixed Ligand Metal Complexes of Co(II), Ni(II), Cu(II) and Zn(II) [article.sapub.org]

- 9. Synthesis of some new pyridine-2,6-carboxamide-derived Schiff bases as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. prepchem.com [prepchem.com]

- 11. Organic Syntheses Procedure [orgsyn.org]

- 12. chemrxiv.org [chemrxiv.org]

- 13. ADMETlab 2.0 [admetmesh.scbdd.com]

- 14. Synthesis, in silico ADMET prediction analysis, and pharmacological evaluation of sulfonamide derivatives tethered with pyrazole or pyridine as anti-diabetic and anti-Alzheimer's agents - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Insights into the pharmaceutical properties and in silico study of novel hydrazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Synthesis, crystal structure, and in silico molecular docking studies of 4-hydroxy-3,5-dimethoxybenzaldehyde (6-chloropyridazin-3-yl)hydrazone monohydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. thieme-connect.com [thieme-connect.com]

- 20. Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Antitubercular 2-Pyrazolylpyrimidinones: Structure–Activity Relationship and Mode-of-Action Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 22. mdpi.com [mdpi.com]

- 23. Synthesis and structure activity relationships of cyanopyridone based anti-tuberculosis agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 24. mdpi.com [mdpi.com]

- 25. researchgate.net [researchgate.net]

- 26. mdpi.com [mdpi.com]

- 27. Synthesis and antimicrobial activities of Schiff bases derived from 5-chloro-salicylaldehyde - PubMed [pubmed.ncbi.nlm.nih.gov]

- 28. Synthesis and molecular docking studies of novel 2-chloro-pyridine derivatives containing flavone moieties as potential antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]

potential biological activities of 2-Chloro-5-(hydrazinylmethyl)pyridine analogs

An In-depth Technical Guide on the Potential Biological Activities of 2-Chloro-5-(hydrazinylmethyl)pyridine Analogs

Authored by: A Senior Application Scientist

Introduction

The pyridine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous natural products and FDA-approved drugs.[1][2] Its unique electronic properties and ability to participate in hydrogen bonding make it a privileged structure in the design of biologically active molecules.[1][2] When derivatized, the this compound core gives rise to a versatile class of compounds, particularly its hydrazone analogs. Hydrazones, characterized by the >C=N-NH- functional group, are known to possess a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer effects.[3][4][5] This guide provides a comprehensive technical overview of the synthesis, potential biological activities, and structure-activity relationships of this compound analogs, with a focus on their antimicrobial and anticancer properties.

Synthesis of this compound Analogs

The primary route to synthesizing a diverse library of this compound analogs involves a two-step process. The initial step is the synthesis of the key intermediate, this compound, from its precursor, 2-chloro-5-(chloromethyl)pyridine.[6][7] This intermediate is then typically reacted with a variety of aromatic or heteroaromatic aldehydes to yield the corresponding hydrazone derivatives.[6][7] This straightforward and efficient condensation reaction allows for significant structural diversity in the final compounds, which is crucial for exploring their structure-activity relationships.

Caption: General synthetic scheme for this compound hydrazone analogs.

Experimental Protocol: General Synthesis of a Hydrazone Analog

-

Synthesis of this compound Intermediate:

-

Dissolve 2-chloro-5-(chloromethyl)pyridine in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

The reaction can be carried out at room temperature or with gentle heating.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, the solvent is removed under reduced pressure, and the crude intermediate is purified, typically by crystallization or column chromatography.

-

-

Synthesis of the Hydrazone Derivative:

-

Dissolve the this compound intermediate in a suitable solvent (e.g., ethanol or methanol).

-

Add an equimolar amount of the desired aromatic or heteroaromatic aldehyde.

-

A catalytic amount of acid (e.g., acetic acid) can be added to facilitate the reaction.

-

The reaction mixture is typically stirred at room temperature or refluxed for a few hours.

-

Monitor the reaction by TLC.

-

The resulting hydrazone often precipitates out of the solution upon cooling and can be collected by filtration.

-

Further purification can be achieved by recrystallization from a suitable solvent.

-

-

Characterization:

Potential Biological Activities

Antimicrobial Activity

Hydrazide-hydrazone derivatives are well-documented for their broad-spectrum antimicrobial activities.[3][4] Analogs of this compound have shown promise as both antibacterial and antifungal agents.[6][7][8]

Antibacterial Activity

These compounds have been evaluated against a range of Gram-positive and Gram-negative bacteria. The pyridine ring, combined with the hydrazone linkage, appears to be a key pharmacophore for antibacterial action. Several studies have reported the Minimum Inhibitory Concentration (MIC) values for various derivatives against clinically relevant bacterial strains.[3][4][9]

Antifungal Activity

In addition to antibacterial effects, certain hydrazone derivatives also exhibit antifungal properties.[4] They have been tested against fungal strains such as Candida albicans and Aspergillus niger.[2][8]

Experimental Protocol: Broth Microdilution for MIC Determination

-

Preparation of Bacterial/Fungal Inoculum:

-

Culture the test microorganism in an appropriate broth medium overnight at 37°C (for bacteria) or 28°C (for fungi).

-

Dilute the culture to achieve a standardized concentration (e.g., 1 x 10⁸ CFU/mL for bacteria).

-

-

Preparation of Compound Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using the appropriate broth medium.

-

-

Inoculation and Incubation:

-

Add the standardized inoculum to each well of the microtiter plate.

-

Include positive (microorganism in broth) and negative (broth only) controls.

-

Incubate the plates at the appropriate temperature for 18-24 hours.

-

-

Determination of MIC:

-

The MIC is the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

-

Caption: Workflow for Minimum Inhibitory Concentration (MIC) determination.

Anticancer Activity

The antiproliferative properties of pyridine and hydrazone derivatives have garnered significant interest in cancer research.[1][5][10] Analogs of this compound have been investigated for their cytotoxic effects against various cancer cell lines.

Cytotoxicity against Cancer Cell Lines

Studies have demonstrated that these compounds can reduce the viability of cancer cells, with some analogs showing significant potency and selectivity over normal cells.[11] Cell lines from different cancer types, such as breast adenocarcinoma (MCF-7, MDA-MB-231) and neuroblastoma (SH-SY5Y, Kelly), have been used to evaluate their anticancer potential.[11]

| Compound Type | Cancer Cell Line | Activity Metric (IC₅₀) | Reference |

| Quinoline Hydrazide Analog | SH-SY5Y | 2.9 - 5.7 µM | [11] |

| Quinoline Hydrazide Analog | Kelly | 1.3 - 2.4 µM | [11] |

| Pyrazolo[1,5-a]pyrimidine | MCF-7 | 16.61 - 19.67 µg/mL | [10] |

| Pyrazolo[1,5-a]pyrimidine | HepG-2 | 14.32 - 19.24 µg/mL | [10] |

Mechanism of Action: Enzyme Inhibition